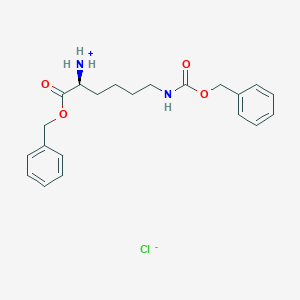

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Übersicht

Beschreibung

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O4 and its molecular weight is 406.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₄H₂₀N₂O₄

- Molecular Weight : 280.32 g/mol

- CAS Number : 1155-64-2

- Purity : Typically ≥98% .

The compound exhibits multiple biological activities primarily through its interactions with various cellular pathways:

- PPARα Agonism : Recent studies indicate that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, such as Acadm, Cpt1a, Fabp3, and Slc25a20 .

- Cardiotoxicity Assessment : Evaluations have shown that the compound exhibits low potency for inhibiting the human ether-à-go-go (hERG) potassium channel, which is a common indicator of potential cardiotoxicity. Compounds that demonstrate less than 50% inhibition at concentrations below 10 μM are generally considered safe concerning cardiac effects .

- Cytotoxicity Studies : In vitro tests using retinal pigment epithelium cell lines have demonstrated that this compound does not exhibit significant cytotoxicity at concentrations up to 200 μM, indicating a favorable safety profile for potential therapeutic use .

Table 1: Summary of Biological Activities

Case Study Insights

- PPARα Activation : In a study focused on the structural modification of similar compounds, it was found that derivatives exhibited improved potency and selectivity towards PPARα compared to initial hits. This suggests that this compound could be optimized further for enhanced therapeutic efficacy .

- Safety Profile Evaluation : The compound has been tested in various models, including retinal degeneration models, where it demonstrated bioavailability and the ability to cross the blood-retinal barrier without observable toxicity over extended periods .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride serves as a valuable building block in the synthesis of peptides. Its benzyloxycarbonyl (Z) protecting group allows for selective deprotection under mild conditions, facilitating the formation of complex peptide structures. This property is particularly useful in the synthesis of biologically active peptides and proteins.

Drug Development

The compound has been studied for its potential applications in drug development due to its structural similarities with amino acids. It can be utilized to create prodrugs that improve the bioavailability of therapeutic agents. Additionally, the compound's ability to form stable conjugates with various pharmacophores makes it a candidate for targeted drug delivery systems.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme mechanisms and interactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme kinetics and substrate specificity.

Case Study 1: Peptide Therapeutics

A study published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing cyclic peptides with enhanced stability and activity against specific cancer cell lines. The results indicated that peptides synthesized using this compound exhibited improved pharmacokinetic profiles compared to linear counterparts, highlighting its potential in cancer therapeutics.

Case Study 2: Enzyme Inhibition

Research conducted at a leading pharmaceutical institute investigated the inhibitory effects of various derivatives of this compound on serine proteases. The study demonstrated that specific modifications to the benzyloxycarbonyl group significantly enhanced binding affinity, suggesting avenues for developing potent enzyme inhibitors for therapeutic applications.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for peptide synthesis with selective deprotection | Facilitates complex peptide formation |

| Drug Development | Potential prodrug candidate for enhancing bioavailability | Improves delivery of therapeutic agents |

| Biochemical Studies | Substrate or inhibitor in enzymatic assays | Provides insights into enzyme kinetics and specificity |

| Cancer Therapeutics | Used in cyclic peptide synthesis for anti-cancer activity | Enhanced stability and activity against cancer cell lines |

| Enzyme Inhibition | Investigated as an inhibitor for serine proteases | Modifications enhance binding affinity |

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBTZNKKLKICJY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6366-70-7 | |

| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6366-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N6-benzyloxycarbonyl-L-lysinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.